molecular formula C10H10N2O3 B7721303 CID 1501878

CID 1501878

Cat. No. B7721303
M. Wt: 206.20 g/mol
InChI Key: DMSRMHGCZUXCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 1501878 is also known as 6,7-Dimethoxy-3H-quinazolin-4-one . It has a molecular formula of C10H10N2O3 . The IUPAC name for this compound is 6,7-dimethoxy-1,4-dihydroquinazolin-4-one .


Molecular Structure Analysis

The molecular weight of CID 1501878 is 206.20 g/mol . The InChI Key is DMSRMHGCZUXCMJ-UHFFFAOYSA-N . The SMILES representation is COC1=C(OC)C=C2C(=O)N=CNC2=C1 .


Physical And Chemical Properties Analysis

CID 1501878 is a compound with a molecular formula of C10H10N2O3 . Its molecular weight is 206.20 g/mol . The InChI Key is DMSRMHGCZUXCMJ-UHFFFAOYSA-N . The SMILES representation is COC1=C(OC)C=C2C(=O)N=CNC2=C1 .

properties

IUPAC Name

6,7-dimethoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSRMHGCZUXCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1501878

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